4-(4-Chloro-2-fluorophenyl)thiazol-2-amine
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Overview
Description
4-(4-Chloro-2-fluorophenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 4-(4-Chloro-2-fluorophenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . For instance, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide can be reacted under these conditions to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
4-(4-Chloro-2-fluorophenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
4-(4-Chloro-2-fluorophenyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Medicine: Its anti-inflammatory and anticancer properties are being explored for potential therapeutic applications
Industry: It is used in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which play a role in inflammation . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
4-(4-Chloro-2-fluorophenyl)thiazol-2-amine can be compared with other thiazole derivatives such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also exhibits antimicrobial activity but differs in its specific substituents and biological targets.
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antifungal and anticancer activities, this compound has a bromine atom instead of chlorine and fluorine.
4-(4-(4-Fluorophenoxy)phenyl)thiazol-2-amine: This derivative is used in various industrial applications and has different substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine substituents, which contribute to its distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C9H6ClFN2S |
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Molecular Weight |
228.67 g/mol |
IUPAC Name |
4-(4-chloro-2-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6ClFN2S/c10-5-1-2-6(7(11)3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |
InChI Key |
FWCXFQVOJQVORI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=CSC(=N2)N |
Origin of Product |
United States |
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